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  • Product: Glyceryl-d5 1,2-Distearate

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical Properties and Application of Glyceryl-d5 1,2-Distearate for Advanced Lipidomic Analysis

Executive Summary: Glyceryl-d5 1,2-Distearate is a deuterated form of 1,2-distearoylglycerol, a key intermediate in lipid metabolism. Its primary value for researchers, scientists, and drug development professionals lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Glyceryl-d5 1,2-Distearate is a deuterated form of 1,2-distearoylglycerol, a key intermediate in lipid metabolism. Its primary value for researchers, scientists, and drug development professionals lies in its application as a high-fidelity internal standard for quantitative mass spectrometry. The five deuterium atoms on the glycerol backbone provide a stable, known mass shift, enabling precise and accurate quantification of its endogenous, non-labeled counterpart (1,2-distearoylglycerol) in complex biological matrices. This guide details the essential physical and chemical properties of Glyceryl-d5 1,2-Distearate, explains the fundamental principles of its use in stable isotope dilution workflows, and provides a validated experimental protocol for its application in a research setting.

Compound Identification and Core Physicochemical Properties

Nomenclature and Structure
  • Systematic Name: (3-hydroxy-2-octadecanoyloxypropyl-d5) octadecanoate

  • Common Synonyms: 1,2-Distearoyl-rac-glycerol-d5, 1,2-Distearin-d5, DG(18:0/18:0/0:0)-d5

  • CAS Number: The specific CAS number for the 1,2-distearoyl-d5 isomer is not broadly listed. The CAS for its non-deuterated analog, Glyceryl 1,2-Distearate, is 51063-97-9.[1][2][3][4][5] The CAS number for the related isomer, Glyceryl 1,3-Distearate-d5, is 1246523-69-2.[6][7] Researchers should verify the specific CAS number with their supplier.

  • Chemical Formula: C₃₉H₇₁D₅O₅[6]

  • Molecular Weight: Approximately 630.05 g/mol .[6] The non-deuterated form has a molecular weight of approximately 625.02 g/mol .[1][2]

Summary of Physical Properties

The physical properties of Glyceryl-d5 1,2-Distearate are expected to be nearly identical to its non-deuterated analog, Glyceryl 1,2-Distearate. The substitution of five hydrogen atoms with deuterium has a negligible effect on macroscopic physical properties like melting point and solubility.

PropertyValueSource(s)
Appearance White or almost white, waxy solid, powder, or flakes.[8][9]
Melting Point 71 - 74 °C[1][10]
Solubility Practically insoluble in water. Soluble in methylene chloride and can be dissolved in organic solvents like ethanol, benzene, and acetone. Partly soluble in hot ethanol (96%).[8][9][10]
Storage Temperature -20°C is recommended for long-term storage to ensure stability.[10][11]
Isotopic Profile

The defining characteristic of this molecule is the incorporation of five deuterium (²H or D) atoms on the glycerol backbone. This stable, heavy isotope labeling increases the mass of the molecule by approximately 5 Da without significantly altering its chemical behavior, such as its ionization efficiency in a mass spectrometer or its retention time in liquid chromatography.[12] This chemical near-identity is the cornerstone of the stable isotope dilution technique.

The Role of Deuterated Lipids in Quantitative Mass Spectrometry

The Principle of Stable Isotope Dilution (SID)

Accurate quantification of lipids in biological samples is challenging due to matrix effects, which can cause ion suppression or enhancement during mass spectrometry analysis.[13] Stable Isotope Dilution (SID) is the gold standard for correcting these variations.[14] The method involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[15]

The core principle is that the isotopically labeled internal standard behaves identically to the endogenous, non-labeled analyte throughout the entire experimental workflow, including extraction, derivatization, and ionization.[13] Because the two forms are chemically identical but distinguishable by mass, the ratio of their signals in the mass spectrometer can be used to calculate the precise concentration of the endogenous analyte, effectively nullifying any sample loss or matrix-induced signal variability.[14]

SID_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Sample Preparation & Analysis cluster_result Data Analysis Analyte Endogenous Analyte (d0-DAG) Unknown Amount (X) Process 1. Spiking 2. Lipid Extraction 3. LC-MS/MS Analysis Analyte->Process Standard Isotope-Labeled Standard (d5-DAG) Known Amount (Y) Standard->Process Add known amount MS Mass Spectrometer Detects Ratio of d0-DAG / d5-DAG Process->MS Analyze mixture Calc Calculate Unknown Amount (X) using Known Amount (Y) and Measured Ratio MS->Calc Quantify ratio Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenize Homogenize in PBS (on ice) Sample->Homogenize Spike Spike with Known Amount of Glyceryl-d5 1,2-Distearate Homogenize->Spike Extract1 Add CHCl3/MeOH (1:2) Vortex to create single phase Spike->Extract1 Extract2 Add CHCl3 then H2O Vortex to induce phase separation Extract1->Extract2 Centrifuge Centrifuge (1000 x g) Separate Layers Extract2->Centrifuge Collect Collect Lower (Organic/Lipid) Phase Centrifuge->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Acetonitrile/Isopropanol Dry->Reconstitute Analyze LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->Analyze Quantify Quantify d0/d5 Ratio Calculate Concentration Analyze->Quantify

Sources

Protocols & Analytical Methods

Method

"Glyceryl-d5 1,2-Distearate" as an internal standard in mass spectrometry

Executive Summary Diacylglycerols (DAGs) are critical lipid second messengers transiently generated by phospholipase C (PLC) activation. They regulate Protein Kinase C (PKC) and are key intermediates in triacylglycerol (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diacylglycerols (DAGs) are critical lipid second messengers transiently generated by phospholipase C (PLC) activation. They regulate Protein Kinase C (PKC) and are key intermediates in triacylglycerol (TAG) and phospholipid biosynthesis. However, accurate quantification of the biologically active 1,2-sn-DAG isomer is plagued by a fundamental instability: the rapid, non-enzymatic acyl migration to the thermodynamically stable (but biologically inactive) 1,3-sn-DAG isomer.

This guide details a high-fidelity LC-MS/MS protocol using 1,2-Distearoyl-sn-glycerol-d5 (Glyceryl-d5) as an Internal Standard (IS). Unlike fatty-acid labeled standards, the glycerol-d5 backbone provides a stable mass tag (+5 Da) that is retained even if fatty acid remodeling were to occur (though rare in extraction), and crucially, it mimics the physicochemical migration kinetics of endogenous 1,2-DAGs, offering superior compensation for extraction variability.

Physicochemical Profile: The Standard

Molecule: 1,2-Distearoyl-sn-glycerol-d5 Synonyms: 1,2-Dioctadecanoyl-sn-glycerol-d5; 18:0/18:0 DAG-d5 Role: Stable Isotope Internal Standard (Surrogate for saturated/monounsaturated DAGs).

PropertySpecificationTechnical Note
Molecular Formula C₃₉H₇₁D₅O₅Deuterium located on glycerol backbone (C1, C2, C3).[1]
Exact Mass 629.60 Da+5.03 Da shift from unlabeled 1,2-Distearate (624.57 Da).
Adduct Target [M+NH₄]⁺ (m/z ~647.6)Ammonium adducts fragment most efficiently in DAGs.
Solubility Chloroform, Toluene, THFPoor solubility in pure methanol; requires non-polar co-solvent.
pKa N/A (Neutral Lipid)However, stability is pH-dependent (Stable < pH 5).

Critical Technical Consideration: The "Acyl Migration" Trap

Before starting any experiment, the analyst must understand that 1,2-DAGs are metastable . In protic solvents, at neutral or basic pH, or elevated temperatures (>20°C), the acyl group at the sn-2 position migrates to the sn-3 position.

  • The Risk: If migration occurs during extraction, you will underestimate 1,2-DAG (signaling) and overestimate 1,3-DAG (storage/decay).

  • The Solution: A "Kinetic Control" extraction protocol utilizing low temperature (4°C) and slight acidity.

Visualization: The Migration Mechanism & Correction

The following diagram illustrates the migration pathway and how the d5-IS tracks this process.

AcylMigration cluster_0 Biological Sample cluster_1 Extraction (Risk Zone) Endo_12 Endogenous 1,2-DAG (Active) Migration Acyl Migration (pH > 6 or Temp > 20°C) Endo_12->Migration Spontaneous Result LC-MS Detection (Separates 1,2 from 1,3) Endo_12->Result IS_Input Spike IS: 1,2-DAG-d5 IS_Input->Migration Mimics Kinetics IS_Input->Result Endo_13 Endogenous 1,3-DAG (Inactive) Migration->Endo_13 Isomerization IS_13 IS Artifact: 1,3-DAG-d5 Migration->IS_13 Isomerization Endo_13->Result IS_13->Result

Caption: Acyl migration from sn-1,2 to sn-1,3 is the primary source of error. The d5-IS undergoes the same migration, theoretically compensating for loss, but chromatographic separation of isomers is still required for accurate quantification.

Protocol: The "Cryogenic/Acidic" Extraction Workflow

Objective: Extract DAGs while suppressing acyl migration (<5%).

Reagents
  • Extraction Solvent: Methanol:Chloroform (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Acidifier: 500 mM Citric Acid or 0.1M HCl.

  • Internal Standard: Glyceryl-d5 1,2-Distearate (10 µM in Chloroform).

Step-by-Step Methodology
  • Sample Harvesting (Crucial):

    • Cells: Wash with ice-cold PBS. Scrape immediately into ice-cold Methanol containing 0.1% HCl (or Citric Acid). Acid stops lipases and migration.

    • Tissue: Homogenize in ice-cold acidic Methanol.

  • Internal Standard Spiking:

    • Add 10 µL of the d5-IS working solution to the homogenate before phase separation.

    • Why? The IS must experience the exact extraction efficiency and matrix effects as the analyte.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add Chloroform to reach a ratio of MeOH:CHCl3:Water (2:1:0.8).

    • Vortex vigorously for 30 seconds (keep cold).

    • Add Chloroform and Water to induce phase separation (Final ratio 1:1:0.9).

    • Centrifuge at 3,000 x g at 4°C for 5 minutes.

  • Phase Collection:

    • Collect the lower organic phase (Chloroform layer).

    • Dry Down: Evaporate under Nitrogen at room temperature (Max 25°C). DO NOT HEAT. Heat accelerates acyl migration.

  • Reconstitution:

    • Reconstitute immediately in LC Mobile Phase A/B (50:50).

    • Inject immediately or store at -80°C.

LC-MS/MS Methodology

Platform: Triple Quadrupole (QqQ) or Q-TOF. Ionization: ESI Positive Mode ([M+NH₄]⁺ adducts).

Chromatographic Conditions

Separation of 1,2-isomers from 1,3-isomers is mandatory.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium Formate is critical to drive the [M+NH₄]⁺ adduct. Without it, you get a mix of [M+H]⁺, [M+Na]⁺, which splits signal and complicates fragmentation.

MS/MS Transitions (MRM)

Targeting the Neutral Loss of the fatty acid + ammonia is the standard approach for DAGs.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision EnergyLogic
1,2-Distearoyl-sn-glycerol (Endogenous) 642.6 [M+NH₄]⁺341.3 [M-FA-NH₃+H]⁺~20-25 eVLoss of Stearic Acid (284) + NH₃ (17)
Glyceryl-d5 1,2-Distearate (IS) 647.6 [M+NH₄]⁺346.3 [M-FA-NH₃+H]⁺~20-25 eVLoss of Stearic Acid (284) + NH₃ (17). d5 remains on fragment.

Note on IS Transition: The d5 label is on the glycerol backbone.[2][3] When the fatty acid (stearic acid) leaves, the charge remains on the monoacylglycerol-like fragment, which retains the d5 glycerol backbone. This ensures the transition is specific to the IS.

Validation Strategy & Data Analysis

Workflow Visualization

Workflow Sample Biological Sample (Cells/Tissue) Extract Acidic Bligh-Dyer Extraction (4°C, pH < 5) Sample->Extract Spike Spike IS: Glyceryl-d5 1,2-Distearate Spike->Extract LC LC Separation (C18, Isomer Resolution) Extract->LC MS MS/MS Detection (MRM: [M+NH4]+ -> [MAG]+) LC->MS Data Quantification (Ratio Endo/IS) MS->Data

Caption: The integrated workflow emphasizes the early introduction of the IS and strict temperature/pH control during extraction.

Calculations

Quantification is performed using the Response Factor (RF) derived from a calibration curve.



Self-Validation Check:

  • Retention Time Match: The d5-IS should elute slightly earlier (0.05 - 0.1 min) than the unlabeled analyte due to the deuterium isotope effect on lipophilicity. If it elutes later or significantly earlier, check column chemistry.

  • Isomer Check: If you see two peaks for your IS (1,2-d5 and 1,3-d5), your extraction protocol was too warm or not acidic enough. The ratio of 1,2/1,3 in the IS peak serves as a Quality Control metric for sample integrity.

References

  • LIPID MAPS® Lipidomics Gateway. (2025). Diacylglycerol (DAG) Structure and Classification.[3][4] Retrieved from [Link][3]

  • Avanti Polar Lipids. (2025). 1,2-distearoyl-sn-glycerol-d5 Product Specification. Retrieved from [Link]

  • Murphy, R. C., et al. (2007). "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." Journal of Lipid Research. (Discusses the necessity of isomer separation). Retrieved from [Link]

  • Herrick, J. R., et al. (2006). "Stability of 1,2-diacylglycerols in standard solutions and biological extracts." Journal of Lipid Research. (The authoritative source on acyl migration kinetics). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Maximizing Recovery of Glyceryl-d5 1,2-Distearate in Lipid Extraction

Executive Summary & Molecule Profile[1] Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) is a critical internal standard (IS) for quantifying diacylglycerols (DAGs). However, it presents unique challenges compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) is a critical internal standard (IS) for quantifying diacylglycerols (DAGs). However, it presents unique challenges compared to unsaturated or shorter-chain lipids.

  • Challenge 1: Extreme Hydrophobicity: With two saturated C18:0 chains, this molecule acts like a "waxy solid." It has a high melting point (~70°C) and poor solubility in standard methanol-based spiking solutions, leading to precipitation and adsorption losses.

  • Challenge 2: Isomeric Instability: The 1,2-DAG structure is thermodynamically less stable than the 1,3-DAG isomer. Improper handling (heat, acidity, silica contact) triggers acyl migration, causing peak splitting and quantification errors.

This guide provides a self-validating workflow to overcome these issues, ensuring high recovery and data integrity.

Troubleshooting Guide (Q&A)

Issue 1: "My absolute recovery of the Internal Standard is consistently low (<50%)."

Diagnosis: The issue is likely adsorption to plasticware or incomplete solubilization during the spiking step. Saturated lipids like distearate rapidly adsorb to polypropylene (PP) surfaces in aqueous environments.

Corrective Action:

  • Switch to Glass: Use borosilicate glass inserts for autosampler vials and glass tubes for extraction. If plastic must be used, use "low-retention" or "siliconized" tubes.

  • Optimize the Spiking Solvent: Never spike 1,2-Distearate from a pure Chloroform stock directly into aqueous plasma/media; it will precipitate immediately.

    • Protocol: Prepare the working IS solution in Methanol:Chloroform (1:1) or Isopropanol . This acts as a miscibility bridge.

  • Equilibration: After spiking the IS into the sample, vortex for 30 seconds and let it sit for 10 minutes. This allows the IS to integrate with the sample lipoproteins, ensuring it tracks extraction efficiency accurately.

Issue 2: "I see two peaks for my standard in the chromatogram. Is it contaminated?"

Diagnosis: This is likely Acyl Migration (1,2-DAG


 1,3-DAG). This isomerization is catalyzed by heat, acidic/basic pH, and active surfaces (like silica in Normal Phase chromatography).

Corrective Action:

  • Temperature Control: Keep all extraction steps at 4°C (on ice) . Never heat the sample to dry it down (use nitrogen stream at ambient temp or vacuum centrifuge at <30°C).

  • Avoid Silica: If using Solid Phase Extraction (SPE), avoid silica cartridges. Use C18 or polymeric phases.

  • LC Conditions: Ensure your LC column temperature is not excessive (

    
    ).
    
Issue 3: "The peak area varies significantly between replicate injections."

Diagnosis: This indicates solubility issues in the reconstitution solvent . Pure methanol is a poor solvent for distearate.

Corrective Action: Reconstitute the dried extract in Chloroform:Methanol (1:2) or Isopropanol:Methanol:Water (65:30:5) . The presence of a non-polar solvent (Chloroform) or a mid-polar solvent (Isopropanol) is required to keep the distearoyl chains in solution.

Optimized Protocol: "Cold-MTBE" Extraction for Labile DAGs

This protocol modifies the standard Matyash method to prioritize the stability of 1,2-DAGs and the solubility of saturated chains.

Required Materials:

  • Glass culture tubes (13 x 100 mm) with Teflon-lined caps.

  • Solvents: MTBE (HPLC Grade), Methanol, Water (LC-MS Grade).

  • Internal Standard Working Solution:

    
     Glyceryl-d5 1,2-Distearate in Methanol:Chloroform (1:1).
    

Step-by-Step Workflow:

  • Sample Prep: Aliquot

    
     of plasma/homogenate into a glass  tube.
    
  • IS Spiking: Add

    
     of IS Working Solution.
    
    • Critical: Vortex immediately for 30s. Incubate 10 min at room temp (to equilibrate), then move to ice.

  • Phase 1 (Methanol): Add

    
     cold Methanol. Vortex 1 min.
    
    • Why? Disrupts protein-lipid bonds.

  • Phase 2 (MTBE): Add

    
     cold MTBE. Vortex 1 hour at 
    
    
    
    .
    • Why? MTBE solubilizes the hydrophobic DAGs. The long vortex time ensures recovery of the rigid saturated chains.

  • Phase Separation: Add

    
     Water. Vortex 1 min. Centrifuge at 1000 x g for 10 min at 
    
    
    
    .
  • Collection: Collect the upper organic phase (MTBE) into a fresh glass vial.

    • Note: The upper phase contains the lipids.[1][2] The lower phase contains salts/proteins.

  • Re-extraction (Optional but Recommended): Add

    
     MTBE to the lower phase, vortex, centrifuge, and combine with the first organic fraction.
    
  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 25°C . Do not apply heat.

  • Reconstitution: Dissolve in

    
    Isopropanol:Methanol (1:1)  for LC-MS injection.
    

Visualizations

Diagram 1: Acyl Migration & Prevention Strategy

This diagram illustrates the chemical instability of 1,2-Distearate and the critical control points to prevent isomerization.

AcylMigration cluster_prevention Prevention Strategy DAG12 1,2-Distearoyl-sn-glycerol (Target Analyte) Intermediate Cyclic Intermediate (Transition State) DAG12->Intermediate Acyl Shift Intermediate->DAG12 Reversible (Slow) DAG13 1,3-Distearoyl-sn-glycerol (Thermodynamic Isomer) Intermediate->DAG13 Isomerization Factors Catalysts: - Heat (>40°C) - Acid/Base pH - Silica Surfaces Factors->Intermediate Accelerates P1 Keep Cold (4°C) P2 Neutral pH P3 Glass Labware

Caption: Mechanism of 1,2-DAG to 1,3-DAG acyl migration and key preventive measures during extraction.

Diagram 2: Troubleshooting Decision Matrix

A logical flow for diagnosing low recovery or poor peak shape.

Troubleshooting Start Problem Detected CheckRecovery Is Absolute Recovery < 50%? Start->CheckRecovery CheckPeaks Are there Split Peaks? CheckRecovery->CheckPeaks No Adsorption Adsorption Loss CheckRecovery->Adsorption Yes Isomerization Acyl Migration (1,2 -> 1,3) CheckPeaks->Isomerization Yes Solubility Solubility Limit Adsorption->Solubility Or FixGlass Action: Switch to Glass Vials & Pipette Tips Adsorption->FixGlass FixSolvent Action: Use MTBE or Chloroform:MeOH (2:1) Solubility->FixSolvent FixCold Action: Extract on Ice Avoid Acidic Mobile Phase Isomerization->FixCold

Caption: Decision tree for diagnosing recovery and stability issues with Glyceryl-d5 1,2-Distearate.

Solubility & Solvent Compatibility Data

The following table summarizes the solubility of Distearoyl-glycerol species to aid in solvent selection.

Solvent SystemSolubility RatingApplicationNotes
Chloroform ExcellentStock SolutionBest for primary stock (>1 mg/mL).
MTBE GoodExtractionSafer than chloroform; organic phase is upper layer.
Methanol (Pure) Poor N/ADo not use alone. Causes precipitation of C18:0 chains.
Methanol:Chloroform (1:1) GoodSpiking SolutionGood balance of solubility and miscibility with aqueous samples.
Isopropanol (IPA) GoodReconstitutionExcellent for LC-MS injection; broad lipid solubility.
Water InsolubleWash StepCauses immediate precipitation if organic solvent is too low.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

  • Li, D., et al. (2015). Isomeric separation of diacylglycerols by supercritical fluid chromatography. Journal of Chromatography A.

  • Avanti Polar Lipids. (n.d.). Handling Guidelines for Lipids.

  • Fuchs, B., et al. (2011). Analytical methods for the quantification of diacylglycerol species. Lipids.[3][4][5][6][7][8][9][10]

Sources

Optimization

"Glyceryl-d5 1,2-Distearate" peak shape and resolution issues in HPLC

Subject: Troubleshooting Peak Shape, Resolution, and Stability in HPLC/LC-MS Executive Summary Glyceryl-d5 1,2-Distearate is a deuterated internal standard (IS) commonly used for the quantification of diacylglycerols (DA...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Shape, Resolution, and Stability in HPLC/LC-MS

Executive Summary

Glyceryl-d5 1,2-Distearate is a deuterated internal standard (IS) commonly used for the quantification of diacylglycerols (DAGs). While chemically invaluable, it presents three distinct chromatographic challenges that often manifest as "method failure":

  • Acyl Migration (Peak Splitting): The thermodynamic instability of the 1,2-isomer leads to conversion into the 1,3-isomer, creating "ghost" peaks.

  • Solubility Mismatch (Tailing/Fronting): The extreme hydrophobicity of the distearoyl chains leads to precipitation if the injection solvent is incompatible with the mobile phase.

  • Deuterium Isotope Effect (Resolution Shifts): The D5-labeled backbone alters hydrophobicity sufficiently to cause retention time shifts relative to the native analyte.

This guide provides the mechanistic understanding and protocols required to resolve these issues.

Module 1: The "Ghost Peak" (Acyl Migration)

The Phenomenon

Users often report a "split peak" or a secondary peak appearing 1–2 minutes apart from the main peak. This is rarely a column failure; it is usually acyl migration .

The Mechanism

1,2-Diacylglycerols (1,2-DAGs) are thermodynamically less stable than 1,3-DAGs. In the presence of heat, Lewis acids (like silica silanols), or protic solvents, the acyl group at the sn-2 position migrates to the sn-3 position.

Key Insight: 1,3-DAGs are more linear and hydrophobic, typically eluting later than 1,2-DAGs in Reversed-Phase LC (RPLC).

Visualizing the Pathway

The following diagram illustrates the migration pathway and the factors that accelerate it.

AcylMigration DAG12 1,2-Distearate (Thermodynamically Unstable) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Catalysts: Heat (>40°C) Silanols (Acidic Silica) Protic Solvents (MeOH/H2O) DAG13 1,3-Distearate (Stable Isomer) Intermediate->DAG13 Irreversible Rearrangement Result Chromatographic Result: Split Peak or Doublet DAG13->Result

Figure 1: Mechanism of Acyl Migration. Factors such as heat and acidic silica catalyze the shift from the 1,2-isomer to the 1,3-isomer.

Corrective Protocol: Minimizing Migration
VariableRecommendationScientific Rationale
Column Temperature < 30°C (Ideal: 20–25°C)Heat provides the activation energy for the cyclic intermediate formation.
Mobile Phase pH Neutral (pH 7.0) Acidic or basic conditions catalyze ester hydrolysis and migration. Avoid TFA; use Ammonium Formate/Acetate.
Stationary Phase Hybrid Silica or Polymer Standard silica has acidic silanols (Si-OH) that act as catalysts. Use "Endcapped" or Hybrid (e.g., BEH) columns.
Sample Prep Aprotic Solvents Store stock solutions in Toluene or Chloroform. Avoid Methanol/Ethanol for long-term storage.

Module 2: The "Smear" (Solubility & Injection Physics)

The Phenomenon

The peak exhibits severe fronting (shark-fin shape) or broad tailing. This is often caused by the Strong Solvent Effect .

The Mechanism

Glyceryl-d5 1,2-Distearate is highly lipophilic (LogP > 15). To dissolve it, researchers often use 100% Chloroform or Dichloromethane (DCM).

  • The Failure: Injecting 100% Chloroform (strong solvent) into a Mobile Phase of 90% Methanol (weak solvent) causes the lipid to precipitate instantly at the column head or travel with the solvent plug, destroying the peak shape.

Corrective Protocol: The "Sandwich" Injection

Do not inject pure chloroform. Use a co-solvent system that balances solubility with mobile phase compatibility.

Recommended Injection Solvent:

  • 2:1 Isopropanol (IPA) : Chloroform

  • Why? IPA acts as a bridge. It solubilizes the lipid better than methanol but is miscible with the aqueous/organic mobile phase, preventing precipitation shock.

Injection Volume:

  • Keep injection volume low (≤ 5 µL for 2.1 mm ID columns).

Module 3: The Deuterium Isotope Effect

The Phenomenon

The Glyceryl-d5 Internal Standard (IS) does not co-elute perfectly with the native (unlabeled) 1,2-Distearate.

The Mechanism

This is physics, not a failure .

  • The C-D bond is shorter and has a smaller molar volume than the C-H bond.

  • This makes deuterated compounds slightly less lipophilic (lower polarizability) than their hydrogenated counterparts.[1]

  • Result: In Reversed-Phase LC, Glyceryl-d5 will elute slightly earlier (approx. 0.1 – 0.3 min) than the native analyte.

Troubleshooting Decision Tree

Use this logic flow to diagnose if your resolution issue is migration, solubility, or isotope effects.

Troubleshooting Problem Problem: Poor Peak Shape/Resolution Check1 Are there two distinct peaks? Problem->Check1 Check2 Is the peak broad/tailing? Problem->Check2 Check3 Is the IS shifting from the Analyte? Problem->Check3 Split Likely Acyl Migration (1,2 -> 1,3) Check1->Split Yes Tail Likely Solubility Mismatch Check2->Tail Yes Shift Deuterium Isotope Effect Check3->Shift Yes Fix1 Action: Lower Temp, Check pH, Reduce time in MeOH Split->Fix1 Fix2 Action: Change Injection Solvent (Use IPA blends) Tail->Fix2 Fix3 Action: Widen Integration Window (This is normal) Shift->Fix3

Figure 2: Diagnostic logic tree for isolating the root cause of chromatographic anomalies.

Module 4: Detection (The "Invisible" Analyte)

Why UV Detection Fails

Glyceryl-d5 1,2-Distearate is a saturated lipid. It lacks conjugated double bonds.

  • 205-210 nm UV: Relies on the weak carbonyl (C=O) absorption. This region is non-specific and susceptible to drift from mobile phase gradients (especially Acetone or Methanol).

  • Result: High noise, low sensitivity, drifting baselines.

Recommended Detection Methods
  • Charged Aerosol Detection (CAD):

    • Mechanism:[2][3] Measures analyte mass directly.[4] Universal for non-volatiles.[5]

    • Benefit: Uniform response factor for lipids regardless of saturation.

  • Evaporative Light Scattering (ELSD):

    • Mechanism:[2][3] Similar to CAD but less sensitive.

    • Note: Requires non-volatile mobile phase additives (avoid Phosphate buffers; use Formate/Acetate).

  • Mass Spectrometry (LC-MS/MS):

    • Ionization:APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for neutral lipids like DAGs.

    • Adducts: Look for the Ammonium adduct

      
       if using Ammonium Formate.
      

Frequently Asked Questions (FAQs)

Q1: Can I store Glyceryl-d5 1,2-Distearate in Methanol? A: No. Methanol is a protic solvent that can accelerate acyl migration (isomerization) to the 1,3-form. Store stock solutions in Chloroform, Toluene, or Isooctane at -20°C or -80°C.

Q2: My Internal Standard (D5) area count is lower than expected. Why? A: Check your ionization source.[6] If using ESI, neutral lipids ionize poorly. Switch to APCI or ensure your mobile phase contains an ionization aid like Ammonium Formate (5–10 mM) to promote adduct formation. Also, ensure the D5 standard hasn't precipitated in the vial (warm to room temp and vortex before use).

Q3: How do I separate the 1,2-isomer from the 1,3-isomer if migration occurs? A: While difficult on C18, they can be separated. The 1,3-isomer is more hydrophobic and typically elutes after the 1,2-isomer in Reversed-Phase. To improve resolution, use a C30 column (designed for shape selectivity) or lower the column temperature to 15–20°C to maximize steric selectivity.

References

  • Isotope Effects in HPLC

    • Title: Analytical Considerations of Stable Isotope Labelling in Lipidomics.
    • Source: MDPI (Biomolecules).
    • URL:[Link]

  • Acyl Migration Mechanism

    • Title: Analysis of 1,2- and 1,3-positional isomers of diacylglycerols
    • Source: PubMed (J Chrom
    • URL:[Link]

  • Detection Strategies (CAD vs ELSD)

    • Title: The analysis of lipids via HPLC with a charged aerosol detector.[7]

    • Source: PubMed (Lipids).
    • URL:[Link]

  • Deuterium Retention Shifts: Title: Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics. Source: BenchChem Technical Guides.

Sources

Troubleshooting

"Glyceryl-d5 1,2-Distearate" stability in different solvents

Topic: "Glyceryl-d5 1,2-Distearate" Stability in Different Solvents Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting & FAQs [1][2] Product: Glyceryl-d5 1,2-Distearate (1,2-Distearoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Glyceryl-d5 1,2-Distearate" Stability in Different Solvents Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting & FAQs

[1][2]

Product: Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) Application: Internal Standard for LC-MS/MS Lipidomics, Quantitation of Diacylglycerols (DAGs).[1][2] Critical Parameter: Isomeric Purity (1,2- vs. 1,3-isomer) & Solubility.

Executive Summary: The Stability Paradox

Researchers often treat Glyceryl-d5 1,2-Distearate like a standard fatty acid, but it requires distinct handling.[2] The core challenge is Acyl Migration . Unlike triglycerides, 1,2-diglycerides are thermodynamically unstable and spontaneously rearrange into the more stable 1,3-isomer.[2]

This process is solvent-dependent .[1][2] Your choice of solvent determines whether your standard remains >99% pure or degrades into a useless mixture within hours.

Key Rule: Never store 1,2-DAG standards in protic solvents (Methanol, Ethanol, Water) or at room temperature.

Solvent Compatibility Matrix

The following table summarizes stability and solubility data based on lipid class behavior and specific product characteristics.

Solvent ClassSpecific SolventSolubilityStability Risk (Acyl Migration)Recommendation
Chlorinated Chloroform Excellent (>10 mg/mL)Low (Best for storage)Primary Choice for stock solutions.[1][2] Store at -20°C or -80°C.
Chlorinated Dichloromethane (DCM)ExcellentLowAlternative to Chloroform.[1][2]
Aromatic TolueneGoodLowGood alternative if chlorinated solvents are restricted.
Ethers THF (Tetrahydrofuran)Moderate (may need heat)Moderate (Peroxides risk)Use fresh, inhibitor-free THF only.[1]
Polar Aprotic DMSOModerate (w/ sonication)Low to ModerateAcceptable for biological assays, but freeze-thaw cycles precipitate lipids.[1][2]
Alcohols Methanol / Ethanol Poor (<0.5 mg/mL)High (Promotes isomerization)AVOID for storage. Use only for transient working solutions.[1]
Aqueous Water / BuffersInsolubleCritical (Hydrolysis + Migration)NEVER use for stock storage. Only present during final assay/injection.

Technical Note: While Cayman Chemical data indicates Ethanol solubility is ~0.25 mg/mL, this is insufficient for concentrated stocks and promotes rapid acyl migration at room temperature [1, 2].

Critical Mechanism: Acyl Migration

The deuterated backbone (d5) does not prevent the chemical instability of the ester bonds. The migration of the stearoyl group from the sn-2 to the sn-3 position is driven by entropy and catalyzed by protons or bases.[1][2]

Visualization: The 1,2 to 1,3 Isomerization Pathway

The following diagram illustrates the degradation pathway you must prevent.

AcylMigration cluster_conditions Accelerating Factors DAG12 1,2-Distearoyl-sn-glycerol-d5 (Target Standard) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Heat / Protic Solvent (H+ or OH-) DAG13 1,3-Distearoyl-sn-glycerol-d5 (Impurity/Degradant) Intermediate->DAG13 Thermodynamic Relaxation DAG13->Intermediate Reversible (Slow) Factors • Methanol/Ethanol • Water (pH > 7 or < 5) • Silica Gel (Chromatography) • Room Temperature

Caption: The irreversible thermodynamic shift from the kinetic 1,2-isomer to the stable 1,3-isomer, accelerated by protic solvents.[1][2]

Troubleshooting Guide & FAQs

Q1: "I dissolved my standard in Methanol, and it's cloudy. Can I just heat it?"

Answer: Stop. Do not heat.

  • The Issue: Distearoyl chains (C18:0) are long and saturated, resulting in a high melting point (~70°C) and high lipophilicity. Methanol is too polar to dissolve this compound effectively.

  • The Risk: Heating 1,2-DAGs in methanol drastically accelerates acyl migration.[2] You will convert your expensive 1,2-d5 standard into a 1,3-d5 mixture within minutes.[2]

  • Solution: Dry the sample down under nitrogen immediately (no heat). Redissolve in Chloroform or DCM . If you must use Methanol for LC-MS injection, prepare a working solution in 1:1 Chloroform:Methanol or Isopropanol immediately before use.[2]

Q2: "My LC-MS chromatogram shows two peaks for the standard. Is it contaminated?"

Answer: Likely yes, but it is "self-contamination" via isomerization.[2]

  • Diagnosis: In reverse-phase LC, the 1,3-isomer typically elutes later than the 1,2-isomer due to slightly higher hydrophobicity and better packing.[1][2]

  • Cause: The sample was likely stored in a protic solvent (alcohol) or left at room temperature for too long.

  • Validation: Check the peak area ratio. A fresh standard should be >95% 1,2-isomer.[2] If the second peak is significant (>10%), the standard has degraded.

Q3: "Can I store the stock solution in a glass vial with a rubber septum?"

Answer: Use caution.

  • The Issue: Chloroform extracts plasticizers (phthalates) from standard rubber septa and plastic pipette tips.

  • Recommendation: Use Teflon-lined (PTFE) caps only.[1][2] Store in amber glass vials to prevent light-induced oxidation (though saturated lipids are resistant to oxidation, the d5 label stability is paramount).

Recommended Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
  • Solvent: Chloroform (HPLC Grade or higher).

  • Container: Amber glass vial with PTFE-lined screw cap.[1][2]

  • Steps:

    • Equilibrate the unopened vial of Glyceryl-d5 1,2-Distearate to room temperature (prevents condensation).

    • Weigh the solid quickly (hygroscopic nature is low, but static is high).

    • Add Chloroform to achieve 1 mg/mL.

    • Vortex gently. If dissolution is slow, sonicate in a water bath at room temperature (max 25°C) for 1 minute. Do not heat.

    • Flush headspace with Nitrogen or Argon gas.[3]

    • Cap tightly and seal with Parafilm.

    • Storage: -20°C (stable for >1 year) or -80°C (stable for >2 years).

Protocol B: Working Solution for LC-MS
  • Goal: Transfer the lipid into a mobile-phase compatible solvent without inducing migration.[1][2]

  • Steps:

    • Take an aliquot of the Chloroform stock.

    • Dry under a gentle stream of Nitrogen.

    • Immediately reconstitute in Isopropanol (IPA) / Methanol (1:1) or Acetonitrile / IPA (1:1) .

    • Timing: Inject within 4 hours. Keep the autosampler at 4°C.

Visualization: Solvent Selection Decision Tree

SolventDecision Start Start: Glyceryl-d5 1,2-Distearate Goal What is your goal? Start->Goal Storage Long-Term Storage (>24 Hours) Goal->Storage Preserve Structure Analysis Immediate Analysis (LC-MS Injection) Goal->Analysis Run Experiment Chloroform Use Chloroform or DCM Store at -20°C Storage->Chloroform MobilePhase Is the Mobile Phase High Aqueous? Analysis->MobilePhase YesAq Reconstitute in IPA:MeOH (1:1) Inject Immediately MobilePhase->YesAq Yes NoAq Reconstitute in Chloroform:Methanol (2:1) MobilePhase->NoAq No

Caption: Decision tree for solvent selection based on experimental stage (Storage vs. Analysis).

References

  • Kodali, D. R., Tercyak, A., Fahey, D. A., & Small, D. M. (1990).[4] Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids, 52(3-4), 163–170.[4] Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Wang, X., et al. (2020).[5] Effect of Solvent on Acyl Migration of 2-Monoacylglycerols. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1][2]

Sources

Optimization

"Glyceryl-d5 1,2-Distearate" interference with other lipid species

This technical support guide addresses the specific challenges of using Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) as an Internal Standard (IS) in lipidomics. Status: Operational | Topic: Lipid Interferen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges of using Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) as an Internal Standard (IS) in lipidomics.

Status: Operational | Topic: Lipid Interference & Troubleshooting

Technical Snapshot & Compound Profile

Before troubleshooting, verify your standard matches these physicochemical parameters. Mismatches here often mimic "interference."[1]

ParameterSpecificationTechnical Note
Compound Name 1,2-Distearoyl-sn-glycerol-d5Abbreviated as DG(18:0/18:0)-d5
Label Position Glycerol Backbone (1,1,2,3,3-d5)Deuterium is on the backbone, not the fatty acyl chains.
Molecular Formula C₃₉H₇₁D₅O₅
Exact Mass ~630.60+5.03 Da shift from non-labeled Distearin (625.57).
Precursor Ion

(m/z ~648.6)
Ammonium adducts are the dominant species in positive ESI.
Critical Instability Acyl Migration1,2-isomers spontaneously rearrange to thermodynamically stable 1,3-isomers.

Diagnostic Workflow: The Interference Decision Tree

Use this logic flow to isolate the source of your spectral anomaly.

LipidInterference Start START: Anomalous Signal Detected CheckBlank Is signal present in Solvent Blank? Start->CheckBlank CheckRT Does IS Retention Time (RT) match Analyte exactly? CheckBlank->CheckRT No Carryover Issue: System Carryover Action: Wash Injector/Column CheckBlank->Carryover Yes CheckPeakShape Is the Peak Split or Broadened? CheckRT->CheckPeakShape Yes (or close) IsoEffect Issue: Chromatographic Isotope Effect (Deuterium elutes earlier) Action: Widen RT Windows CheckRT->IsoEffect No (IS is earlier) Migration Issue: Acyl Migration (1,2 -> 1,3) Action: Check Extraction pH/Temp CheckPeakShape->Migration Yes (Split) ISF Issue: In-Source Fragmentation (TAGs mimicking DAGs) Action: Check TAG elution region CheckPeakShape->ISF No (Single Peak)

Figure 1: Troubleshooting logic for distinguishing between chemical interference, chromatographic shifts, and sample artifacts.

Troubleshooting Modules

Module A: The "Ghost" Signal (In-Source Fragmentation)

Symptom: You detect high levels of DAGs (including your IS mass) in samples where they should be low, or the quantification seems artificially high.

The Science: Triacylglycerols (TAGs) are abundant in biological samples. During Electrospray Ionization (ESI), labile ester bonds can break before the mass analyzer. A TAG losing one fatty acid becomes a "Pseudo-DAG" ion.

  • Mechanism:

    
    
    
  • Interference: If a heavy TAG undergoes fragmentation and the resulting fragment matches the m/z of your Glyceryl-d5 1,2-Distearate (m/z ~648), it creates a false positive.

Protocol: The "Fragmenter Check"

  • Monitor TAGs: Add a transition for a common TAG (e.g., TAG 54:0) in your method.

  • Compare RT: Overlay the chromatogram of the TAGs with your DAG IS.

  • Validation:

    • True DAG: Elutes at the expected DAG retention time (usually earlier than TAGs in Reverse Phase).

    • Artifact: The "Ghost" DAG signal co-elutes exactly with the TAG peak.

  • Remediation: Lower your Cone Voltage or Declustering Potential . These parameters control the energy imparted to ions in the source. Reducing them minimizes labile bond breakage.

Module B: The "Drifting" Standard (Chromatographic Isotope Effect)

Symptom: The Glyceryl-d5 IS elutes 0.1–0.3 minutes earlier than the unlabeled 1,2-Distearate analyte, causing integration errors or matrix effect differences.

The Science: Deuterium (


) is slightly more hydrophilic than Hydrogen (

) because the C-D bond is shorter and less polarizable. In Reverse Phase Liquid Chromatography (RPLC), this reduces the interaction with the hydrophobic C18 stationary phase.
  • Result: Deuterated lipids travel faster through the column.

  • Risk: If the gradient is steep, the IS may elute in a region of different ion suppression compared to the analyte, violating the core principle of internal standardization.

Troubleshooting Guide:

  • Q: Can I eliminate this shift?

    • A: No, it is physical. However, you can mitigate it.

  • Q: How do I process the data?

    • A: Do not use a rigid "Expected RT" from the analyte for the IS. Set individual RT windows for the IS (e.g., Analyte RT - 0.15 min).

  • Q: Is my quantification valid?

    • A: Yes, provided that the matrix suppression profile is flat across that small time difference. Verify this by infusing the IS post-column while injecting a matrix blank (Post-Column Infusion experiment).

Module C: The "Shapeshifter" (Acyl Migration)

Symptom: The Glyceryl-d5 1,2-Distearate peak appears split (doublet) or unusually broad.

The Science: 1,2-DAGs are thermodynamically unstable. They isomerize to 1,3-DAGs via a cyclic intermediate. This process is accelerated by:

  • Heat: (>40°C).

  • Silica: (Solid Phase Extraction).[2]

  • Protic Solvents: (Methanol/Water) at non-neutral pH.

  • Note: The d5-label does not prevent this migration.

Protocol: Minimizing Isomerization

  • Extraction: Use a "cold" extraction method (e.g., Folch or Bligh-Dyer on ice).

  • Solvents: Avoid leaving the standard in methanol at room temperature. Store in Chloroform or Toluene at -20°C.

  • Chromatography:

    • If you see two peaks, the second peak (in RPLC) is typically the 1,3-isomer (it is more hydrophobic/linear).

    • Action: Integrate both peaks if you are quantifying "Total Distearin." Integrate only the first peak if you strictly require 1,2-Distearin, but acknowledge that conversion may have occurred during sample prep.

Module D: Isotopic Purity Interference

Symptom: You detect a signal for the unlabeled analyte (m/z 642.6) in a "blank" sample that only contains the d5-IS.

The Science: Synthesis of deuterated standards is rarely 100%. A "d5" standard may contain trace amounts of d0, d1, d2, etc.

  • The "d0" Contribution: If your IS is 99% pure, 1% is unlabeled. If you spike the IS at high concentrations (e.g., 10 µM) to drown out noise, that 1% impurity (100 nM) might be higher than your endogenous analyte level.

Calculation for Correction: If you cannot lower the IS concentration:



Determine the Impurity Ratio by injecting the pure IS standard alone.

References

  • Avanti Polar Lipids. 1,2-distearoyl-sn-glycerol-d5 (18:0 DG-d5) Product Details. (Standard definition and physicochemical properties).[2] [Link]

  • Murphy, R. C., et al. (2007). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry of Lipids. (Explains the RT shift mechanism). [Link]

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. (Discusses acyl migration and extraction protocols). [Link]

  • Bowden, J. A., et al. (2011). In-source fragmentation of lipids in electrospray ionization mass spectrometry. (Detailed mechanism of TAG -> DAG artifacts). [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision in Lipidomics: Glyceryl-d5 1,2-Distearate vs. Traditional Internal Standards

Executive Summary In quantitative lipidomics, the selection of an internal standard (ISTD) is not merely a procedural formality—it is the primary determinant of data integrity. For the quantification of Diacylglycerols (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative lipidomics, the selection of an internal standard (ISTD) is not merely a procedural formality—it is the primary determinant of data integrity. For the quantification of Diacylglycerols (DAGs), potent signaling lipids involved in PKC activation and metabolic flux, Glyceryl-d5 1,2-Distearate (d5-DAG) represents the gold standard for mass spectrometry.[1]

This guide analyzes why backbone-deuterated standards (like Glyceryl-d5) outperform both odd-chain alternatives and tail-deuterated lipids.[1] The superiority lies in chromatographic fidelity : d5-backbone labeling minimizes the deuterium isotope effect, ensuring perfect co-elution with endogenous analytes, thereby correcting for matrix effects (ion suppression) more accurately than any other class of standard.

The Chemistry of Quantification

The Molecule: Glyceryl-d5 1,2-Distearate[1]
  • Structure: 1,2-Distearoyl-sn-glycerol with five deuterium atoms replacing hydrogens on the glycerol backbone (

    
     backbone).[1]
    
  • Role: Type I Internal Standard (Surrogate Analyte).[1]

  • Key Advantage: The deuterium label is located on the hydrophilic headgroup region (the glycerol backbone), rather than the hydrophobic fatty acid tails.

The Challenge: The Deuterium Isotope Effect

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is because the C-D bond is shorter and has a lower molar volume than the C-H bond, making the molecule slightly less lipophilic.

  • Tail Labeling (e.g., d35-Stearic acid): High number of deuterium atoms significantly reduces retention time (RT).[1] The standard may elute 0.1–0.5 minutes before the analyte, placing it in a different matrix environment.

  • Backbone Labeling (d5-Glycerol): With only 5 deuterium atoms "buried" in the polar region, the RT shift is negligible. The standard co-elutes perfectly with the analyte, experiencing the exact same ion suppression/enhancement.

Comparative Analysis: d5-DAG vs. Alternatives

The following table contrasts Glyceryl-d5 1,2-Distearate against common alternatives used in academic and clinical lipidomics.

FeatureGlyceryl-d5 1,2-Distearate (Recommended)Odd-Chain Lipids (e.g., 1,2-C17:0 DAG)Tail-Deuterated Lipids (e.g., d70-DAG)
Interference Risk Zero. Synthetic isotope not found in nature.[1]High. Odd-chain lipids can exist endogenously (dietary dairy/ruminant fat intake).[1]Zero. Synthetic isotope.[4]
RT Shift (Isotope Effect) Negligible. Co-elutes with 1,2-Distearate.[1]Significant. Elutes differently due to chain length difference (C17 vs C18).High. Can shift 0.2–0.5 min earlier, risking matrix mismatch.
Ionization Correction Perfect. Experiences identical matrix effects.Moderate. Different RT means different ion suppression zone.Poor to Moderate. Separation from analyte reduces correction accuracy.
Fragmentation Specificity High. Label stays on backbone product ion.Moderate. Relies on fatty acid fragments.[5]High. Label stays on fatty acid fragments.
Decision Logic for Standard Selection

The following diagram illustrates the decision process for selecting the appropriate lipid standard based on experimental constraints.

StandardSelection Start Select Internal Standard for DAG Quantification Q1 Is the sample origin clinical/dietary? Start->Q1 OddChain Odd-Chain (C17:0) RISK: Endogenous Interference Q1->OddChain No (Yeast/Cell Culture) Deuterated Stable Isotope Labeled (Deuterated) Q1->Deuterated Yes (Plasma/Tissue) Q2 Chromatography Type? Deuterated->Q2 RPLC Reverse Phase (C18) Q2->RPLC High Resolution Shotgun Shotgun / Direct Infusion Q2->Shotgun High Throughput Decision1 USE Glyceryl-d5 DAG (Backbone Labeled) RPLC->Decision1 Minimize RT Shift Shotgun->Decision1 Preferred Decision2 Tail-Labeled (d35/d70) Acceptable (No RT issue) Shotgun->Decision2 RT Shift Irrelevant

Figure 1: Decision tree for selecting internal standards. For RPLC-MS workflows, backbone-labeled d5 standards are critical to prevent retention time shifts.

Experimental Protocol: Targeted Quantification of DAGs

Objective: Quantify 1,2-DAG species in plasma using Glyceryl-d5 1,2-Distearate as the internal standard.

Materials
  • Internal Standard: 1,2-Distearoyl-sn-glycerol-d5 (Avanti Polar Lipids, Product #800855).[1]

  • Matrix: Human Plasma (20 µL).[1]

  • Extraction Solvents: Methyl-tert-butyl ether (MTBE), Methanol, Water (LC-MS grade).[1]

Workflow Steps

1. Standard Preparation (The "Spike")

  • Prepare a stock solution of Glyceryl-d5 1,2-Distearate at 10 µg/mL in Methanol:Chloroform (1:1).[1]

  • Critical Step: Add 10 µL of this ISTD solution directly to the 20 µL plasma sample before extraction. This ensures the standard corrects for extraction efficiency losses.

2. MTBE Extraction (Matyash Method)

  • Add 150 µL Methanol (ice cold) to the sample. Vortex.

  • Add 500 µL MTBE. Incubate for 1 hour at room temperature (shaking).

  • Add 125 µL MS-grade water to induce phase separation.[1]

  • Centrifuge at 1000 x g for 10 minutes.

  • Collect the upper (organic) phase. Re-extract lower phase if higher recovery is needed.[1]

  • Dry under nitrogen stream and reconstitute in 100 µL Isopropanol:Methanol (1:1).

3. LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).

  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode. DAGs form

    
     adducts.[1]
    
Detection Logic (The d5 Advantage)

In MS/MS, DAGs typically undergo a neutral loss of a fatty acid/water.

  • Precursor:

    
     (m/z 648.6 for d5-Distearate).[1]
    
  • Product Ion: The loss of one fatty acid (Stearic acid) + Ammonia leaves the Monoacylglycerol-like ion.[1]

  • Result: Because the label is on the glycerol, the fragment ion retains the d5 label . This allows for a specific MRM transition that does not cross-talk with endogenous Distearate.

Visualizing the Workflow

The following diagram details the flow of the d5-label through the extraction and detection process.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD: Glyceryl-d5 1,2-Distearate Sample->Spike Extract MTBE Extraction (Organic Phase) Spike->Extract Co-Extraction LC LC Separation (C18 Column) Extract->LC Injection MS1 ESI+ Ionization [M+NH4]+ Adduct LC->MS1 Co-Elution (No RT Shift) MS2 Fragmentation (Neutral Loss of FA) MS1->MS2 Precursor Selection Data Quantification Area Ratio (Analyte/d5) MS2->Data Specific d5 Fragment

Figure 2: Analytical workflow ensuring the d5-label corrects for extraction recovery and ionization efficiency.

References

  • Avanti Polar Lipids. (n.d.). 1,3-18:0 d5 DG (Product 800855) Technical Data. Avanti Polar Lipids.[1][6][7][8] Retrieved February 22, 2026, from [Link]

  • LIPID MAPS. (2023). Lipidomics Standards and Protocol Guidelines. LIPID MAPS Structure Database. Retrieved February 22, 2026, from [Link]

  • Triebl, A., & Wenk, M. R. (2018).[3] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules. Retrieved February 22, 2026, from [Link]

  • Cajka, T., & Fiehn, O. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A. Retrieved February 22, 2026, from [Link]

Sources

Comparative

Comparative Guide: Glyceryl-d5 1,2-Distearate Reference Standards in Clinical Research

Executive Summary In clinical lipidomics, the accurate quantification of Diacylglycerols (DAGs) is critical due to their dual role as structural membrane components and secondary messengers in PKC signaling. Glyceryl-d5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In clinical lipidomics, the accurate quantification of Diacylglycerols (DAGs) is critical due to their dual role as structural membrane components and secondary messengers in PKC signaling. Glyceryl-d5 1,2-Distearate (1,2-Distearoyl-sn-glycerol-d5) represents the "Gold Standard" class of internal standards.

Unlike odd-chain surrogates (e.g., 17:0 DAG) or external calibration methods, this deuterated standard offers precise correction for matrix-induced ion suppression , a notorious variable in plasma and tissue analysis. This guide objectively compares Glyceryl-d5 1,2-Distearate against alternative quantification strategies, supported by mechanistic rationale and validated protocols.

Technical Profile & Mechanism

Chemical Identity[1][2]
  • Systematic Name: 1,2-Distearoyl-sn-glycerol-d5

  • Labeling Position: Glycerol backbone (

    
    ).[1]
    
  • Fatty Acid Chain: C18:0 (Stearic Acid) at sn-1 and sn-2 positions.

  • Molecular Weight: ~629.05 g/mol (varies slightly by isotope enrichment).

The "Backbone" Advantage

The choice of a


-glycerol backbone  label over deuterated fatty acid tails (e.g., 

-stearate) is a deliberate design choice for clinical research:
  • Metabolic Stability: In metabolic flux studies, fatty acid tails are frequently cleaved and remodeled (acylation/deacylation). A labeled backbone remains intact as the core DAG unit, ensuring the signal represents the parent lipid species, not recycled fatty acids.

  • Fragment Ions: In MS/MS (typically Neutral Loss scans for DAGs), the backbone label allows for distinct product ions that differentiate the standard from endogenous isomers.

Comparative Analysis: The Quantification Hierarchy

The following table contrasts Glyceryl-d5 1,2-Distearate with common alternatives used in clinical LC-MS/MS.

Table 1: Performance Matrix of Internal Standard Strategies
FeatureGlyceryl-d5 1,2-Distearate (Recommended)Odd-Chain Lipid (e.g., 1,2-Dipentadecanoyl-sn-glycerol)External Calibration (No IS)
Matrix Effect Correction High. Co-elutes closely with analytes; experiences identical ionization environment.Moderate/Low. Elutes earlier/later. If ion suppression is transient, it fails to correct the analyte signal.None. Highly susceptible to patient-to-patient matrix variation.
Endogenous Interference None. Deuterium does not occur naturally at detectable levels.Risk Exists. Odd-chain fatty acids (C15, C17) are present in human plasma (dietary origin), causing false positives.N/A
Retention Time (RT) < 0.1 min shift. (Deuterium Isotope Effect).Significant shift. (> 1-2 min difference from C18 targets).N/A
Cost High.Low.Lowest.
Clinical Utility Gold Standard for PK/PD and Biomarker validation.Acceptable for initial screening only.Qualitative only.
Deep Dive: The "Deuterium Isotope Effect" in Chromatography

It is scientifically dishonest to claim "perfect" co-elution. In Reverse Phase LC (RPLC), deuterated compounds are slightly less lipophilic (lower polarizability of C-D bonds vs C-H bonds).

  • Result: Glyceryl-d5 1,2-Distearate elutes slightly earlier than the protium (unlabeled) endogenous 1,2-Distearate.

  • Impact: This shift is usually negligible (< 2-3 seconds on UPLC). However, it is superior to odd-chain lipids, which may elute minutes apart, placing them in an entirely different region of the solvent gradient and ion suppression profile.

Visualizing the "Matrix Effect" Trap

The diagram below illustrates why the d5-standard is superior. In clinical plasma samples, phospholipids often cause zones of "Ion Suppression" (reduced signal). If the Internal Standard (IS) does not sit in the same zone as the Analyte, the calculated concentration will be wrong.[2]

MatrixEffect cluster_chromatogram LC-MS Chromatogram Timeline Start Injection IS_Odd Odd-Chain IS (Early Eluting) Start->IS_Odd 2.5 min Suppression Ion Suppression Zone (Matrix Interference) Analyte Target Analyte (1,2-Distearate) Suppression->Analyte 4.8 min IS_d5 Glyceryl-d5 IS (Co-eluting) Suppression->IS_d5 4.78 min Clean Clean Ionization Zone Analyte->Suppression Elutes in Suppressed Zone IS_d5->Suppression Corrects for Suppression IS_Odd->Suppression Gradient Ramp IS_Odd->Clean Elutes in High Signal Zone

Figure 1: The "Matrix Effect Trap." Odd-chain standards (Grey) often elute in clean zones, while the target analyte (Yellow) suffers suppression. The d5-Standard (Blue) experiences the same suppression, ensuring the Ratio (Analyte/IS) remains accurate.

Validated Experimental Protocol

This protocol uses a MTBE (Methyl-tert-butyl ether) extraction, which is preferred over Folch (Chloroform) for clinical safety and better recovery of neutral lipids like DAGs.

Phase A: Sample Preparation
  • Thaw: Thaw 100 µL of clinical plasma on ice.

  • Spike IS: Add 10 µL of Glyceryl-d5 1,2-Distearate working solution (10 µM in Methanol).

    • Critical Step: Vortex immediately. The IS must equilibrate with the matrix proteins before extraction to mimic the analyte's behavior.

  • Extraction:

    • Add 300 µL cold Methanol (precipitates proteins). Vortex 10s.

    • Add 1000 µL MTBE. Vortex 1 min.

    • Add 250 µL MS-grade Water (induces phase separation).

  • Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection: Transfer the upper organic layer (MTBE) to a fresh glass vial.

    • Note: Unlike Chloroform, the lipid-rich layer is on top, minimizing contamination from the protein pellet.

  • Dry & Reconstitute: Evaporate under Nitrogen (

    
    ). Reconstitute in 100 µL Isopropanol/Acetonitrile (1:1).
    
Phase B: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? Promotes

      
       adduct formation, which is the dominant ionization mode for DAGs.
      
  • Transitions (MRM):

    • Analyte (1,2-Distearate):

      
       640.6 
      
      
      
      341.3 (Neutral loss of fatty acid).
    • IS (Glyceryl-d5 1,2-Distearate):

      
       645.6 
      
      
      
      346.3 (Shift due to d5).

Workflow Logic Diagram

Workflow Sample Clinical Plasma (100 µL) Spike Spike IS: Glyceryl-d5 1,2-Distearate Sample->Spike Equilibrate Equilibration (Binds to Lipoproteins) Spike->Equilibrate Critical for Accuracy Extract MTBE Extraction (Phase Separation) Equilibrate->Extract LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Clinical Lipidomics Workflow. The equilibration step is vital; spiking the IS after extraction (post-extraction addition) invalidates the method as it does not account for extraction efficiency.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Structure and Classification of Diacylglycerols. Retrieved from [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Retrieved from [Link]

  • Avanti Polar Lipids. (2024). Deuterated Lipids and Internal Standards: Technical Considerations. Retrieved from [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Glyceryl-d5 1,2-Distearate

In the landscape of modern drug development and metabolic research, deuterated compounds like Glyceryl-d5 1,2-Distearate serve as invaluable tools. The substitution of hydrogen with deuterium atoms provides a powerful me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and metabolic research, deuterated compounds like Glyceryl-d5 1,2-Distearate serve as invaluable tools. The substitution of hydrogen with deuterium atoms provides a powerful method for investigating metabolic pathways and enhancing the pharmacokinetic profiles of therapeutic agents. While Glyceryl-d5 1,2-Distearate is structurally similar to its non-deuterated analog, which is generally considered to have a low hazard profile, a judicious and proactive approach to safety is paramount in any laboratory setting.[1][2] This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and best handling practices for Glyceryl-d5 1,2-Distearate, ensuring the safety of researchers and the integrity of their work.

Understanding the Compound: A Prudent Approach to Safety

Glyceryl-d5 1,2-Distearate is a deuterated form of glycerol distearate, a diester of glycerin and stearic acid. The non-deuterated form is not classified as a hazardous substance, with low expectations of skin or eye irritation, and low ingestion hazard.[2] However, the introduction of deuterium can subtly alter a molecule's physicochemical properties.[1] Therefore, in the absence of specific toxicological data for Glyceryl-d5 1,2-Distearate, it is prudent to handle it with the same level of care as any other laboratory chemical of unknown, but potential, hazard. The foundational principle is to minimize all routes of exposure: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive hazard assessment is the cornerstone of a robust laboratory safety program.[3][4][5] For Glyceryl-d5 1,2-Distearate, the following PPE is recommended as a minimum standard:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, especially if handled in a solution.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential absorption.[3][6]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3][4]
Foot Protection Closed-toe shoes.Prevents injuries from spills or dropped equipment.[3][4]
In-Depth Analysis of PPE Selection

Eye and Face Protection: Adherence to ANSI/ISEA Z87.1 Standards

The American National Standards Institute (ANSI) and the International Safety Equipment Association (ISEA) have established the Z87.1 standard for occupational and educational eye and face protection devices.[7][8][9] When handling Glyceryl-d5 1,2-Distearate, particularly in liquid form or as a solution, the risk of splashes necessitates, at a minimum, safety glasses with side shields. For operations with a higher splash potential, such as when transferring larger volumes, chemical splash goggles are recommended.[4][10][11] All selected eyewear should be marked with "Z87," indicating compliance with the standard.[4][8][10]

Hand Protection: The Importance of Chemical Compatibility

The selection of appropriate gloves is critical to prevent dermal exposure. Nitrile gloves are a common and effective choice for general laboratory use, offering good resistance to a variety of chemicals.[3][6] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with any solvents used to dissolve Glyceryl-d5 1,2-Distearate.[12] Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[12][13] Disposable gloves should never be washed or reused.[6]

Respiratory Protection: Engineering Controls as the First Line of Defense

Under normal handling conditions in a well-ventilated laboratory, respiratory protection is not typically required for non-volatile solids like Glyceryl-d5 1,2-Distearate.[2] However, if the material is being aerosolized or handled in a manner that could generate dust, a risk assessment should be performed to determine if respiratory protection is necessary. The primary approach should always be to use engineering controls, such as a fume hood, to minimize airborne concentrations.[11][14]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the non-deuterated analog, Glycerol distearate, and are familiar with general safe handling practices for deuterated compounds.[1][2][15]

  • Work Area: Conduct all handling of Glyceryl-d5 1,2-Distearate in a well-ventilated area, preferably within a fume hood if there is a potential for dust or aerosol generation.[16]

  • Donning PPE: Put on all required PPE before beginning work.

  • Dispensing: When weighing or transferring the solid material, use a spatula and handle it carefully to avoid creating dust.

  • In Case of a Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[17]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Always wash hands thoroughly after handling the compound and before leaving the laboratory.[18]

Disposal Plan:

Even though the non-deuterated parent compound is not classified as hazardous, it is best practice to treat all deuterated compounds and their contaminated materials as hazardous chemical waste.[1]

  • Waste Segregation: Collect all waste materials, including unused Glyceryl-d5 1,2-Distearate, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.[1][16]

  • Containerization: Ensure the waste container is made of a compatible material and is kept securely sealed when not in use.[19]

  • Labeling: The waste container must be accurately labeled with the full chemical name and any relevant hazard information.[15]

  • Institutional Guidelines: Adhere to all institutional, local, and national regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][15]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Glyceryl-d5 1,2-Distearate.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling Glyceryl-d5 1,2-Distearate Assess_Form Assess Physical Form (Solid or Solution?) Start->Assess_Form Assess_Quantity Assess Quantity and Handling Procedure Assess_Form->Assess_Quantity Eye_Protection Eye Protection: Safety Glasses with Side Shields (ANSI/ISEA Z87.1) Assess_Form->Eye_Protection Solid or Solution Assess_Aerosol Potential for Dust or Aerosol Generation? Assess_Quantity->Assess_Aerosol Goggles Upgrade to Chemical Splash Goggles Assess_Quantity->Goggles Large Volume/ High Splash Potential Hand_Protection Hand Protection: Nitrile Gloves Assess_Quantity->Hand_Protection Body_Protection Body Protection: Lab Coat Assess_Quantity->Body_Protection Respiratory_Protection Use Fume Hood Assess_Aerosol->Respiratory_Protection Yes Disposal Dispose as Hazardous Chemical Waste Assess_Aerosol->Disposal No Eye_Protection->Hand_Protection Goggles->Hand_Protection Hand_Protection->Body_Protection Body_Protection->Disposal Respiratory_Protection->Disposal

Caption: PPE Selection Workflow for Glyceryl-d5 1,2-Distearate.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Newly revised ANSI/ISEA Z87.1-2025 clarifies standards for occupational, educational eye and face protectors. Optometry Times.
  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. The ANSI Blog.
  • ANSI/ISEA Z87.1 Eye & Face Protection Standards. Cooper Safety Supply.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • ANSI Z87.1. Tyndale USA.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. N/A.
  • Eye & Face Protection.
  • Guidelines for the selection of gloves for the workplace. NIOSH - PubMed.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
  • Glove Guide - Chemical Comp
  • Glove Selection Guide. Office of Environment, Health & Safety.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • Personal protective equipment for handling Acid-PEG3-PFP ester. Benchchem.
  • Safety D
  • SAFETY D
  • Chemical Resistance Guide for Gloves – Quick Tips. BHHC Safety Center.
  • SAFETY D
  • SAFETY D
  • Glycerol (1,1,2,3,3-D₅). N/A.
  • Glycerol distearate SDS, 1323-83-7 Safety D
  • Protective Equipment. American Chemistry Council.
  • GLYCERYL 1,2-DISTEAR
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • How To Dispose Of Lab Chemicals. N/A.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABOR

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